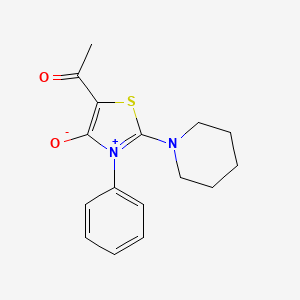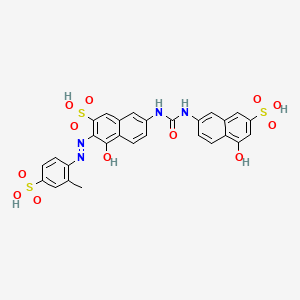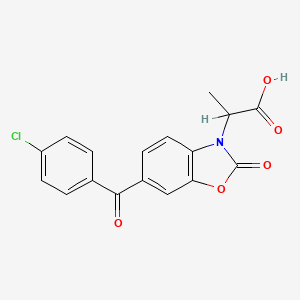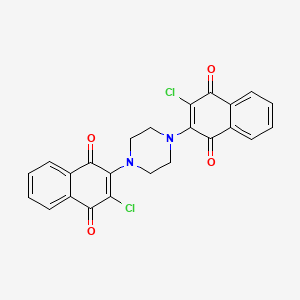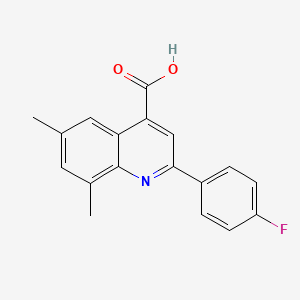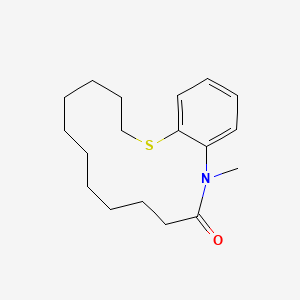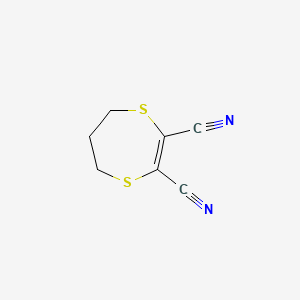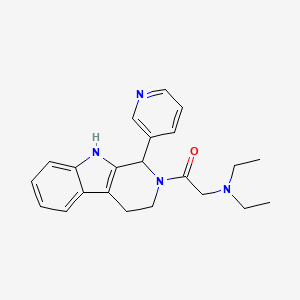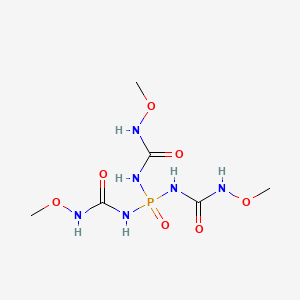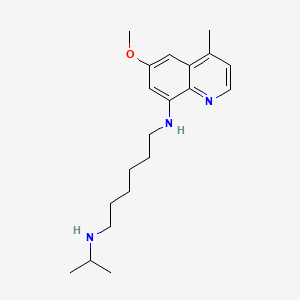
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine: is a complex organic compound with the molecular formula C20H31N3O. It has a molecular weight of 329.480 Da and a monoisotopic mass of 329.246704 Da . This compound is characterized by its quinoline core structure, which is substituted with methoxy, methyl, and aminohexyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups at specific positions. The final step involves the attachment of the aminohexyl chain through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aminohexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinacrine: Another antimalarial drug with structural similarities to the compound .
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
68219-17-0 |
|---|---|
Fórmula molecular |
C20H31N3O |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylhexane-1,6-diamine |
InChI |
InChI=1S/C20H31N3O/c1-15(2)21-10-7-5-6-8-11-22-19-14-17(24-4)13-18-16(3)9-12-23-20(18)19/h9,12-15,21-22H,5-8,10-11H2,1-4H3 |
Clave InChI |
JEWZCJJIDWIFSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=C(C2=NC=C1)NCCCCCCNC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


